molecular formula C23H20N2OS B2628616 4-phenyl-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1207007-84-8

4-phenyl-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2628616
CAS No.: 1207007-84-8
M. Wt: 372.49
InChI Key: MJZVDGHOHKGQBM-UHFFFAOYSA-N
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Description

4-phenyl-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. In

Scientific Research Applications

Heterocyclic Compounds and Biological Activity

  • Chemical Synthesis and Evaluation : Heterocyclic compounds, including those with thiophene rings, have been synthesized and evaluated for potential biological activities. For instance, thiophene analogues of known carcinogens were synthesized and assessed for carcinogenicity, indicating the importance of thiophene compounds in toxicological studies (Ashby et al., 1978).

  • Stereochemistry and Pharmacological Profile : The stereochemistry of certain compounds, particularly those related to pyrrolidine-2-one pharmacophore, has been explored to improve their pharmacological profile, demonstrating the significance of stereochemical considerations in enhancing the effectiveness of heterocyclic compounds (Veinberg et al., 2015).

  • Structure-Activity Relationships : The study of thiophene derivatives reveals a broad spectrum of therapeutic properties, underscoring the versatility of thiophene-containing compounds in medicinal chemistry (Drehsen & Engel, 1983).

  • Central Nervous System Acting Drugs : Functional chemical groups in heterocycles have been identified as leads for synthesizing compounds with potential CNS activity, highlighting the potential of thiophene and pyrrole derivatives in developing new CNS medications (Saganuwan, 2017).

  • Organic Light-Emitting Diodes (OLEDs) : Thiophene-based compounds have applications in the field of organic electronics, including OLEDs, showcasing their utility in materials science and engineering (Squeo & Pasini, 2020).

Properties

IUPAC Name

4-phenyl-N-(2-phenylethyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c26-23(24-14-13-18-9-3-1-4-10-18)22-21(25-15-7-8-16-25)20(17-27-22)19-11-5-2-6-12-19/h1-12,15-17H,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZVDGHOHKGQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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